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molecular formula C7H9NO3 B1588534 Ethyl 3-Methylisoxazole-5-carboxylate CAS No. 63366-79-0

Ethyl 3-Methylisoxazole-5-carboxylate

Cat. No. B1588534
M. Wt: 155.15 g/mol
InChI Key: LPMIZTNZMHVVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951950B2

Procedure details

A round bottom flask with magnetic stirrer was charged with 3-methyl-isoxazole-5-carboxylic acid ethyl ester (900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL). To the reaction was added a solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL), followed by methanol (4 mL). The reaction was stirred at room temperature for 18-20 hours under an argon atmosphere. The reaction was transferred to a separatory funnel and the pH adjusted to 2 via addition of 1N hydrochloric acid. The mixture was extracted with ethyl acetate (3×35 mL) and the combined extractions were washed with brine (1×50 mL), dried over magnesium sulfate, and filtered. The filtrate was concentrated in vacuo to yield 3-methyl-isoxazole-5-carboxylic acid as a white solid (660 mg, 90%). The solid was used without purification in the next reaction.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
465 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[O:10][N:9]=[C:8]([CH3:11])[CH:7]=1)=[O:5])C.[OH-].[Na+].CO.Cl>O1CCCC1.O>[CH3:11][C:8]1[CH:7]=[C:6]([C:4]([OH:5])=[O:3])[O:10][N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CC(=NO1)C
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
465 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 18-20 hours under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×35 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined extractions
WASH
Type
WASH
Details
were washed with brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
19 (± 1) h
Name
Type
product
Smiles
CC1=NOC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 660 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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